

Application Notes and Protocols for Brilliant Blue R250 Staining in Native PAGE

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Compound of Interest

Compound Name: *Brilliant Blue R250*

Cat. No.: *B10830497*

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Introduction

Native Polyacrylamide Gel Electrophoresis (PAGE) is a powerful analytical technique used to separate proteins in their native, folded state, thus preserving their biological activity and interactions with other molecules. Unlike denaturing techniques like SDS-PAGE, native PAGE allows for the study of protein complexes, isoforms, and protein-protein interactions. Visualizing these separated proteins is a critical step, and Coomassie **Brilliant Blue R250** offers a straightforward and effective staining method.

Coomassie **Brilliant Blue R250** is an anionic triphenylmethane dye that binds non-covalently to proteins, primarily through electrostatic interactions with basic amino acid residues such as arginine, lysine, and histidine.[1][2] Under acidic conditions, the dye binds to the protonated amino groups of proteins, resulting in a distinct blue color.[2] This method is valued for its simplicity, relatively high sensitivity, and compatibility with downstream applications like mass spectrometry.[3] While Coomassie G-250 is often associated with Blue Native PAGE (BN-PAGE) for providing a negative charge to protein complexes during electrophoresis, R-250 is a widely used post-electrophoresis stain for visualizing proteins in both native and denaturing gels.[4][5][6]

Data Presentation: Staining and Destaining Protocols

The following table summarizes various commonly used formulations for **Brilliant Blue R250** staining and destaining solutions, along with typical incubation times. The choice of a specific protocol may depend on the desired sensitivity, speed, and experimental constraints.

Protocol Component	Standard Protocol	Rapid Protocol	High Sensitivity Protocol
Fixation Solution	50% (v/v) Methanol, 10% (v/v) Acetic Acid	Not explicitly separate; combined with staining	40% (v/v) Methanol, 10% (v/v) Acetic Acid
Fixation Time	30 minutes to overnight[7]	N/A	30 minutes[8]
Staining Solution	0.05-0.1% (w/v) CBB R250, 40-50% (v/v) Methanol, 10% (v/v) Acetic Acid[8][9]	0.1% (w/v) CBB R250, 40% (v/v) Ethanol, 10% (v/v) Acetic Acid[9]	Colloidal Coomassie formulation
Staining Time	1-4 hours with gentle agitation[10]	15 minutes (with microwave heating)[9]	1 hour to overnight[11]
Destaining Solution	5-10% (v/v) Methanol or Ethanol, 7-10% (v/v) Acetic Acid[7][9]	10% (v/v) Ethanol, 7.5% (v/v) Acetic Acid[9]	Deionized water or 30% Methanol[11]
Destaining Time	2 hours to overnight with multiple changes[7][10]	Until background is clear[12]	Until desired resolution is achieved[11]
Detection Limit	~0.1 - 0.5 µg per band[3][7]	Not specified	8-10 ng per band[11]

Experimental Protocols

Materials

- Native PAGE gel after electrophoresis
- Coomassie **Brilliant Blue R250** powder

- Methanol or Ethanol
- Glacial Acetic Acid
- High-purity deionized water
- Staining trays (glass or plastic)
- Orbital shaker
- Personal protective equipment (gloves, lab coat, safety glasses)

Solution Preparation

Staining Solution (Standard): To prepare 1 liter of staining solution:

- Dissolve 1 g of Coomassie **Brilliant Blue R250** in 500 mL of methanol.
- Slowly add 100 mL of glacial acetic acid.
- Add 400 mL of deionized water to bring the final volume to 1 liter.
- Mix thoroughly and filter if any precipitate is observed.

Destaining Solution (Standard): To prepare 1 liter of destaining solution:

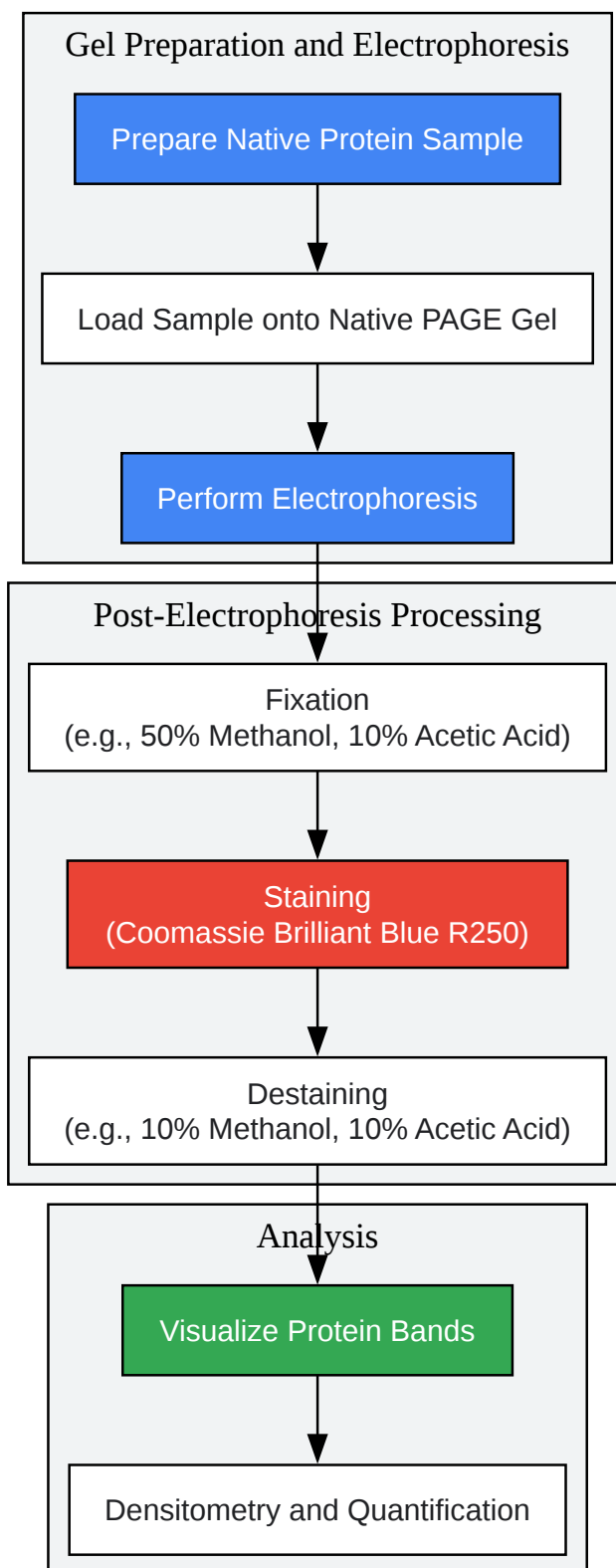
- Combine 100 mL of methanol, 100 mL of glacial acetic acid, and 800 mL of deionized water.
- Mix thoroughly.

Staining and Destaining Procedure

- Fixation:
 - After electrophoresis, carefully remove the native PAGE gel and place it in a clean staining tray.
 - Add enough fixation solution (50% methanol, 10% acetic acid) to fully submerge the gel.

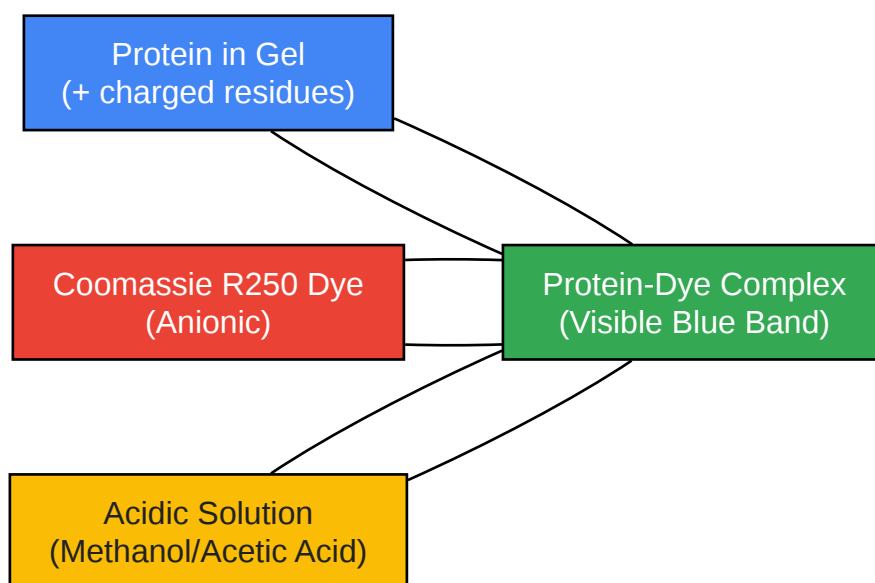
- Incubate for at least 30 minutes on an orbital shaker. This step helps to precipitate the proteins within the gel matrix and remove interfering substances. For native gels, a shorter fixation time is often preferred to minimize any potential denaturation.
- Staining:
 - Decant the fixation solution.
 - Add the Coomassie **Brilliant Blue R250** staining solution to the tray, ensuring the gel is completely covered.
 - Incubate for 1-2 hours at room temperature with gentle agitation on an orbital shaker.[\[10\]](#) Staining time can be extended for thicker gels or lower protein concentrations.
- Destaining:
 - Pour off the staining solution. The staining solution can often be reused a few times.
 - Briefly rinse the gel with deionized water or destaining solution to remove excess surface stain.
 - Add a generous volume of destaining solution and incubate with gentle shaking.
 - Replace the destaining solution every 30-60 minutes until the protein bands are clearly visible against a clear background.[\[10\]](#) Placing a piece of absorbent material, like a paper towel, in the corner of the destaining tray can help to absorb the free dye and speed up the process.[\[12\]](#)
- Gel Storage:
 - Once the desired level of destaining is achieved, the gel can be stored in a solution of 7% acetic acid or in deionized water.[\[7\]](#) For long-term storage, sealing the gel in a plastic bag with a small amount of storage solution is recommended.

Visualizations



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Caption: Workflow for Native PAGE and **Brilliant Blue R250** Staining.



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Caption: Principle of Coomassie **Brilliant Blue R250** Protein Staining.

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